molecular formula C14H11BrO3 B1663760 2-[(2-bromophenyl)methoxy]benzoic Acid CAS No. 743456-83-9

2-[(2-bromophenyl)methoxy]benzoic Acid

Cat. No. B1663760
M. Wt: 307.14 g/mol
InChI Key: IYPKPTAZUPMKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2-bromophenyl)methoxy]benzoic Acid” is a member of benzoic acids . It has a CAS Number of 743456-83-9 and a molecular weight of 307.14 .


Molecular Structure Analysis

The molecular formula of “2-[(2-bromophenyl)methoxy]benzoic Acid” is C14H11BrO3 . The InChI code is InChI=1S/C14H11BrO3/c15-12-7-3-1-5-10 (12)9-18-13-8-4-2-6-11 (13)14 (16)17/h1-8H,9H2, (H,16,17) . The Canonical SMILES is C1=CC=C (C (=C1)COC2=CC=CC=C2C (=O)O)Br .


Physical And Chemical Properties Analysis

The melting point of “2-[(2-bromophenyl)methoxy]benzoic Acid” is between 117-120 degrees Celsius . The molecular weight is 307.14 g/mol . Other physical and chemical properties like solubility, density, etc., are not available in the retrieved data.

Scientific Research Applications

Molecular Ion Rearrangement

  • Rearrangement in Molecular Ion : The study by Gillis & Porter (1990) investigated the molecular ion of 2-(2′-methoxyphenyl)benzoic acid, showing rearrangement ions and proposing mechanisms for this process.

Synthesis Processes

  • Industrial Process Scale-Up : A study by Zhang et al. (2022) detailed the industrial-scale synthesis process for a compound related to 2-[(2-bromophenyl)methoxy]benzoic acid, highlighting its significance in the manufacture of therapeutic agents.
  • Synthesis of Novel Bromophenols : Öztaşkın et al. (2017) synthesized new bromophenols from benzoic acids, including those related to 2-[(2-bromophenyl)methoxy]benzoic acid, with significant antioxidant activities.

Antioxidant Properties

  • Novel Antioxidant Bromophenols : The study by Öztaşkın et al. (2017) also evaluated the antioxidant properties of these compounds, showing their potential as powerful antioxidants in various assays.

Composite Material Development

  • Polymer-Silica Composites : Kubo et al. (2005) researched the incorporation of polymers, including derivatives of 2-methoxybenzoic acids, into silica, highlighting their application in creating novel composite materials.

Crystal Structure Analysis

  • Crystal Structure of Derivatives : The work of Zhao et al. (2010) provided insights into the crystal structure of compounds related to 2-methoxybenzoic acid, contributing to our understanding of their molecular organization.

Environmental Applications

  • Cobalt Recovery Using Modified Carbon : A study by Gunjate et al. (2020) on using modified activated carbon with benzoic acid derivatives for cobalt recovery demonstrates environmental applications of these compounds.

Reactivity and Molecular Analysis

  • Vibrational Analysis and Chemical Reactivity : Yadav et al. (2022) explored the structure, vibrational analysis, and reactivity of a compound similar to 2-[(2-bromophenyl)methoxy]benzoic acid, shedding light on its molecular characteristics.

properties

IUPAC Name

2-[(2-bromophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPKPTAZUPMKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-bromophenyl)methoxy]benzoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-bromophenyl)methoxy]benzoic Acid
Reactant of Route 2
Reactant of Route 2
2-[(2-bromophenyl)methoxy]benzoic Acid
Reactant of Route 3
Reactant of Route 3
2-[(2-bromophenyl)methoxy]benzoic Acid
Reactant of Route 4
Reactant of Route 4
2-[(2-bromophenyl)methoxy]benzoic Acid
Reactant of Route 5
Reactant of Route 5
2-[(2-bromophenyl)methoxy]benzoic Acid
Reactant of Route 6
Reactant of Route 6
2-[(2-bromophenyl)methoxy]benzoic Acid

Citations

For This Compound
2
Citations
Z Surviladze, O Ursu, F Miscioscia… - Probe Reports from …, 2010 - ncbi.nlm.nih.gov
The mutated forms of small guanosinetriphosphatases (GTPases) may cause disease either through aberrant activation or through loss of function or diminished acitivity. For example, a …
Number of citations: 17 www.ncbi.nlm.nih.gov
Z Surviladze, O Ursu, F Miscioscia, R Curpan… - cell division, 1769 - researchgate.net
‡ Short descriptive name of target or pathway (similar for antitarget, if applicable).† IC50/EC50 value in nM along with the PubChem SID and AID where this value can be found. § For …
Number of citations: 2 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.